N,N-Dipropyltryptamine hydrochloride, commonly referred to as N,N-Dipropyltryptamine, is a synthetic compound belonging to the tryptamine class of psychedelics. Its chemical structure is closely related to other well-known tryptamines such as N,N-Dimethyltryptamine and N,N-Diethyltryptamine. N,N-Dipropyltryptamine is primarily used in research settings and has been noted for its psychoactive properties since its emergence as a designer drug in the late 1960s. The compound is often encountered in crystalline hydrochloride salt form or as an oily base .
Source and Classification
N,N-Dipropyltryptamine hydrochloride is classified as a psychedelic entheogen, which indicates its potential for inducing altered states of consciousness. It is not found naturally in the human body but is synthesized for research purposes. Its chemical formula is with a molecular weight of approximately 280.83 g/mol .
The synthesis of N,N-Dipropyltryptamine typically involves the alkylation of tryptamine derivatives. A common method includes the reaction of tryptamine with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This process yields N,N-Dipropyltryptamine, which can then be converted into its hydrochloride salt form by treatment with hydrochloric acid.
Technical details of the synthesis may include:
The molecular structure of N,N-Dipropyltryptamine features an indole ring system connected to a propyl amine chain. The IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine hydrochloride.
Structural Data:
N,N-Dipropyltryptamine undergoes several notable chemical reactions:
These reactions are significant for qualitative analysis and identification in laboratory settings.
N,N-Dipropyltryptamine exerts its psychoactive effects primarily through interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor. It has been shown to induce head-twitch responses in animal models, which are indicative of serotonin receptor activity.
Mechanistic Insights:
While primarily used in research contexts, N,N-Dipropyltryptamine has garnered interest for its potential applications in psychotherapeutic settings due to its psychedelic properties. Studies have indicated possible uses in treating psychological conditions such as depression and anxiety, although rigorous clinical investigations are still necessary to establish efficacy and safety.
Additionally, it has been utilized in experimental pharmacology to explore serotonin receptor mechanisms and their implications in neuropsychological disorders .
N,N-Dipropyltryptamine hydrochloride (DPT HCl) exhibits high-affinity binding and agonist activity at serotonin 5-HT2A receptors (5-HT2AR), the primary target for psychedelic effects. Cryo-EM structural studies reveal that DPT stabilizes an active receptor conformation similar to classical tryptamines like psilocin, engaging conserved residues in the orthosteric binding pocket (e.g., D155³·³², F339⁶·⁵¹, F340⁶·⁵²) [7]. The N,N-dipropyl substitution extends alkyl chains deeper into the secondary binding pocket (SBP) compared to N,N-dimethyltryptamine (DMT), increasing hydrophobic interactions and enhancing receptor residence time. This structural feature correlates with ~10-fold higher 5-HT2AR binding affinity (Ki = 3.0–26.1 nM) than DMT (Ki = 58–80 nM) [5] [7].
Functional assays demonstrate DPT is a high-efficacy Gq agonist (EC₅₀ = 26.1–943 nM; Eₘₐₓ = 85–97%), triggering phospholipase C (PLC) activation and subsequent calcium release [4] [5]. In cortical neuronal cultures, DPT (10 µM) alters information dynamics by increasing signal entropy, reducing temporal information storage, and disrupting higher-order synergy in neural triads – hallmarks of psychedelic-induced cortical disintegration [1]. These effects are fully reversible upon washout, indicating direct 5-HT2AR-dependent modulation of neural computation.
Table 1: 5-HT2A Receptor Binding and Functional Activity of DPT vs. Reference Tryptamines
Compound | Binding Affinity (Ki, nM) | Gq EC₅₀ (nM) | Gq Eₘₐₓ (% 5-HT) | β-Arrestin Eₘₐₓ (%) |
---|---|---|---|---|
DPT | 3.0–26.1 | 26.1–943 | 85–97 | 70–82 |
Psilocin | 1.8–6.3 | 12–44 | 95–100 | 80–90 |
DMT | 58–80 | 120–450 | 90–95 | 75–85 |
4-HO-DPT | 2.8–35* | 41–290* | 92–98* | 78–88* |
Data derived from calcium mobilization assays [4] [5]. *4-HO-DPT data included for structural context.
DPT acts as a partial agonist at 5-HT1A receptors (5-HT1AR), with moderate affinity (Ki = 31.8–1,641 nM) and functional potency (EC₅₀ = 274–>10,000 nM) [5] [8]. Its efficacy (Eₘₐₓ ≈ 99%) approaches that of the full agonist 8-OH-DPAT but with reduced coupling efficiency. This partial agonism may modulate psychedelic effects via two mechanisms:
Notably, DPT’s dipropyl side chains confer ~3-fold selectivity for 5-HT2AR over 5-HT1AR, contrasting with 5-substituted tryptamines (e.g., 5-MeO-DMT) that exhibit high 5-HT1AR affinity. This structural property positions DPT as a useful probe for isolating 5-HT2AR-specific effects in neuropharmacological studies [5].
DPT exhibits a complex polypharmacological profile extending beyond canonical serotonergic targets:
Table 2: Polypharmacology Profile of DPT HCl
Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity | Physiological Implication |
---|---|---|---|
5-HT2A | 3.0–26.1 | Full agonist (Gq) | Primary psychedelic effects |
5-HT1A | 31.8–1,641 | Partial agonist (Gi) | Mood modulation, autoreceptor feedback |
5-HT2B | 42 | Agonist (EC₅₀ = 210 nM) | Cardiotoxicity risk |
5-HT2C | 281–3,500 | Partial agonist (EC₅₀ = 444 nM) | Appetite regulation, HTR modulation |
σ1 | 397 | Not characterized | Neuroplasticity, calcium modulation |
SERT | 157 | Inhibitor (IC₅₀ = 157–23,000 nM) | Serotonin reuptake inhibition |
Data compiled from receptor binding and functional assays [5] [8].
DPT shares the core tryptamine structure with endogenous serotonin and classical psychedelics but diverges via its N,N-dipropyl substituents. Key pharmacodynamic comparisons:
Table 3: Head-Twitch Response (HTR) Potency of Tryptamines in Mice
Compound | HTR ED₅₀ (mg/kg, i.p.) | Relative Potency vs. DPT | 5-HT2AR Ki (nM) |
---|---|---|---|
DPT | 8.2 | 1.0 (Reference) | 3.0–26.1 |
DMT | 1.1 | 7.5 | 58–80 |
Psilocin | 0.9 | 9.1 | 1.8–6.3 |
4-HO-DPT | 7.3 | 1.1 | 2.8–35 |
4-AcO-DPT | 8.5 | 0.96 | 15–110* |
HTR data from C57BL/6J mice [4] [8]; *Lower binding affinity due to prodrug nature.
DPT exemplifies the signaling threshold hypothesis for psychedelic effects: It activates 5-HT2AR-Gq coupling above the ~60% efficacy threshold required for hallucinogenesis, distinguishing it from non-psychedelic agonists like lisuride (Gq Eₘₐₓ = 40–50%) [6] [7]. Key differentiators:
Cryo-EM analyses reveal DPT’s dipropyl groups sterically prevent the inward shift of transmembrane helix 5 (TM5) associated with β-arrestin-biased ligands, forcing the receptor into a Gq-selective conformation [7]. This structural mechanism underpins its functional divergence from non-hallucinogenic 5-HT2AR agonists.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7